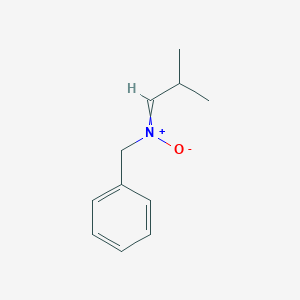
N-Benzyl-2-methylpropan-1-imine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-2-methylpropan-1-imine N-oxide is an organic compound that belongs to the class of imines and N-oxides. This compound is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further connected to a 2-methylpropan-1-imine moiety. The N-oxide functional group is known for its unique reactivity and applications in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-methylpropan-1-imine N-oxide typically involves the oxidation of N-Benzyl-2-methylpropan-1-imine. One common method is the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a base. The reaction proceeds as follows:
- N-Benzyl-2-methylpropan-1-imine is dissolved in an appropriate solvent, such as methanol or ethanol.
- Hydrogen peroxide is added to the solution, followed by the addition of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
- The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
- The product, this compound, is isolated by standard purification techniques, such as extraction and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-2-methylpropan-1-imine N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can participate in further oxidation reactions, leading to the formation of more oxidized species.
Reduction: The N-oxide can be reduced back to the corresponding imine using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a base.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: More oxidized species of the N-oxide.
Reduction: N-Benzyl-2-methylpropan-1-imine.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-Benzyl-2-methylpropan-1-imine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Benzyl-2-methylpropan-1-imine N-oxide involves its reactivity as an N-oxide. The N-oxide group can participate in various chemical reactions, such as oxidation and reduction, which can lead to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-2-methylpropan-1-amine hydrochloride: A related compound with a similar structure but lacking the N-oxide group.
N-Benzyl-2-propen-1-amine hydrochloride: Another similar compound with a propenyl group instead of the methylpropan-1-imine moiety.
N-Benzyl-2-bromo-N-methyl-2-propen-1-amine hydrochloride: A brominated derivative with different reactivity.
Uniqueness
N-Benzyl-2-methylpropan-1-imine N-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various chemical and biological applications.
Propiedades
Número CAS |
115869-93-7 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
N-benzyl-2-methylpropan-1-imine oxide |
InChI |
InChI=1S/C11H15NO/c1-10(2)8-12(13)9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3 |
Clave InChI |
SBIPPLAPIJMTMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=[N+](CC1=CC=CC=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


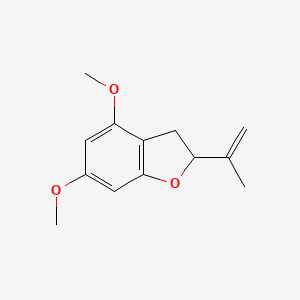
![4-[(4-Aminophenyl)methyl]-3-fluoroaniline](/img/structure/B14298899.png)
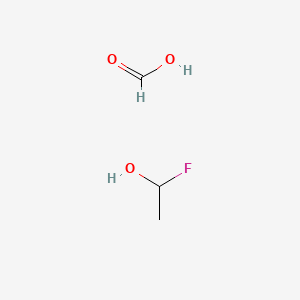
![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)
![2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]](/img/structure/B14298906.png)
![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)

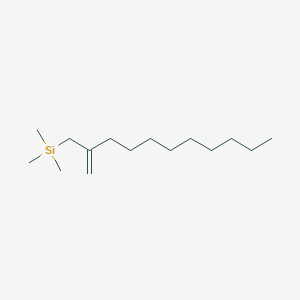
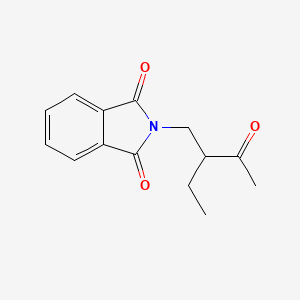
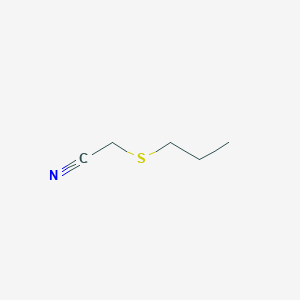
![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)

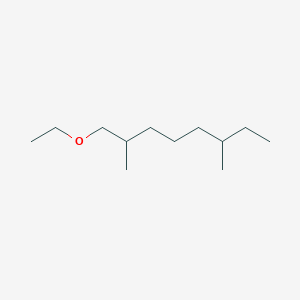
![Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-](/img/structure/B14298980.png)
